
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₈H₂F₅NO₃S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate typically involves the reaction of 4-cyano-3,5-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is employed in the production of specialty chemicals and materials, including liquid crystals for display technologies
Mécanisme D'action
The mechanism of action of 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate can be compared with similar compounds such as:
4-Cyano-3,5-difluorophenylboronic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
4-Cyano-3-fluorophenyl 4-ethylbenzoate: Another related compound with variations in the fluorine substitution pattern, affecting its reactivity and use in research.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
797049-18-4 |
|---|---|
Formule moléculaire |
C8H2F5NO3S |
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
(4-cyano-3,5-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H2F5NO3S/c9-6-1-4(2-7(10)5(6)3-14)17-18(15,16)8(11,12)13/h1-2H |
Clé InChI |
ALKFMBJXCYCOOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C#N)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


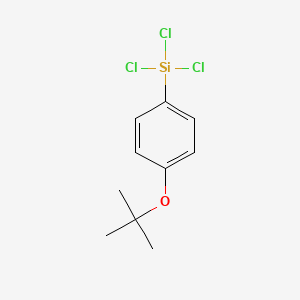
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
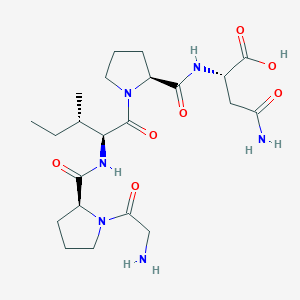
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
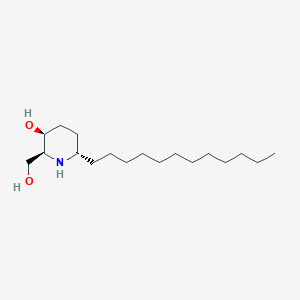


![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
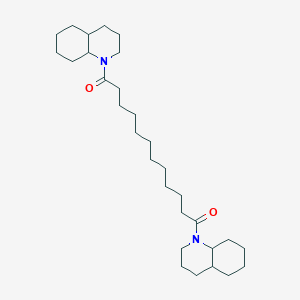

![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
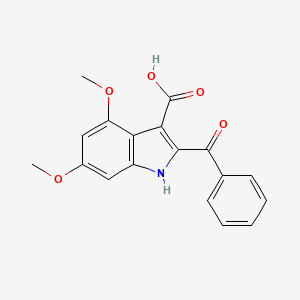
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
